6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
Description
This compound features a 1,3,5-triazine core substituted at position 6 with a [4-(2-fluorophenyl)piperazin-1-yl]methyl group and at position 2/4 with a phenylamine moiety. Its structural complexity arises from the piperazine ring, which introduces conformational flexibility, and the 2-fluorophenyl group, which enhances electronic interactions due to fluorine’s electronegativity. The triazine scaffold is known for its role in agrochemicals and pharmaceuticals, with substituents critically influencing bioactivity and physicochemical properties .
Synthetic routes typically involve nucleophilic substitution reactions on triazine precursors, followed by piperazine coupling. Structural confirmation employs techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, HRMS, and FT-IR spectroscopy, as seen in related triazine derivatives .
Properties
IUPAC Name |
6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7/c21-16-8-4-5-9-17(16)28-12-10-27(11-13-28)14-18-24-19(22)26-20(25-18)23-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBKXMUODGBTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 2-fluorophenylpiperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in a solvent such as dioxane or water, with sodium carbonate as a base . The use of microwave irradiation can also be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dioxane, water.
Bases: Sodium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent in various medical conditions:
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The structural modifications involving the triazine moiety may enhance the binding affinity to serotonin receptors, suggesting a potential role in treating depression and anxiety disorders.
Anticancer Properties
Studies have shown that triazine-based compounds can inhibit cancer cell proliferation. The presence of the piperazine ring may contribute to enhanced bioactivity against specific cancer types by modulating key signaling pathways involved in tumor growth.
Antipsychotic Effects
The compound's ability to interact with dopamine receptors makes it a candidate for antipsychotic drug development. Its structural similarity to known antipsychotics suggests that it may exhibit similar efficacy in managing conditions like schizophrenia.
Pharmacological Insights
The pharmacological profile of this compound has been explored through various studies:
In Vitro Studies
In vitro assays have demonstrated that the compound can effectively inhibit certain enzymes and receptors implicated in disease pathways. For instance, its interaction with serotonin and dopamine receptors indicates potential for mood regulation and psychotropic effects.
In Vivo Studies
Animal models have been employed to assess the efficacy and safety of the compound. Results suggest favorable outcomes in reducing symptoms associated with depression and anxiety when administered at specific dosages.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depressive behaviors in animal models. |
| Study B | Investigate anticancer properties | Showed inhibition of cell proliferation in breast cancer cell lines. |
| Study C | Assess antipsychotic potential | Indicated reduction in psychotic symptoms in rodent models similar to established antipsychotics. |
Mechanism of Action
The compound exerts its effects by inhibiting human equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition is irreversible and non-competitive, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the Michaelis constant (Km). The presence of a halogen substitute in the fluorophenyl moiety is essential for its inhibitory effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents on the triazine core and piperazine ring. Below is a comparative table of select compounds:
Key Observations :
- Fluorine vs.
- Piperazine Modifications : Benzyl or pyridinyl substituents (e.g., ) introduce bulkiness or hydrogen-bonding sites, altering pharmacokinetic profiles.
- Aromatic Substitutions : Phenyl vs. p-tolyl groups (e.g., ) modulate lipophilicity, affecting membrane permeability and metabolic stability.
Physicochemical and Electronic Properties
Density Functional Theory (DFT) studies on related triazines reveal:
Metabolic Stability and Toxicity
- Degradation Pathways : Dealkylation and hydroxylation are common in triazine metabolism. Fluorinated derivatives resist dealkylation better than ethyl- or isopropyl-substituted analogs (e.g., CEAT and CAIT ).
- Toxicological Profiles : Unidentified metabolites (e.g., LM1–LM6 ) in chlorinated triazines raise safety concerns. Fluorinated analogs may mitigate these risks due to slower degradation .
Biological Activity
The compound 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanism of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, primarily through the inhibition of specific enzymes and interaction with neurotransmitter systems.
1. Inhibition of Monoamine Oxidase
One of the significant findings regarding this compound is its inhibitory effect on monoamine oxidase (MAO), particularly MAO-B. In studies involving similar piperazine derivatives, compounds with fluorophenyl substitutions demonstrated potent MAO-B inhibition:
- IC50 Values : The compound showed an IC50 value of approximately 0.013 µM for MAO-B inhibition, indicating strong potency compared to other derivatives .
- Selectivity : The selectivity index for MAO-B over MAO-A was notably high, suggesting potential for neuroprotective applications in diseases like Alzheimer's .
2. Anticancer Properties
The anticancer activity of triazine derivatives has been explored in various studies. For instance:
- Cell Line Studies : Compounds similar to the one have shown significant cytotoxic effects against cancer cell lines such as acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML) with IC50 values ranging from 6.6 to 30 µM .
- Mechanism of Action : The anticancer effects were linked to apoptosis induction and cell cycle arrest in the G2/M phase, suggesting that the compound may interfere with cellular proliferation pathways .
3. Antimicrobial Activity
Preliminary studies have indicated that triazine derivatives exhibit moderate antibacterial and antifungal activities. While specific data on this compound is limited, related compounds have shown efficacy against various pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with neurotransmitter systems:
- Enzyme Inhibition : The reversible inhibition of MAO-B suggests that the compound could modulate neurotransmitter levels, particularly dopamine and serotonin, thereby influencing mood and cognitive functions.
- Cytotoxic Mechanisms : In cancer cells, the induction of apoptosis and cell cycle arrest indicates that the compound may disrupt normal cellular processes through targeted interactions with cellular machinery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
